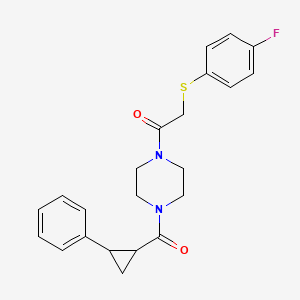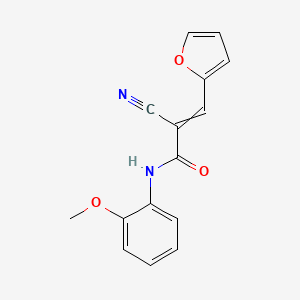![molecular formula C20H22N2O4S2 B2561280 (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one CAS No. 681815-28-1](/img/structure/B2561280.png)
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H22N2O4S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
Studies on the reactivity of thiazolidine derivatives, such as those involving 5-Aroylmethylene thiazolidines, provide insights into the synthesis and structural characterization of these compounds. Kandeel and Youssef (2001) discussed reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to various products including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, highlighting the versatility of thiazolidine derivatives in organic synthesis Kandeel & Youssef, 2001.
Anticancer Activity
The synthesis and evaluation of thiazacridine derivatives have shown promise in anticancer research. For instance, thiazacridine derivatives have demonstrated selective cytotoxicity towards hematopoietic neoplastic cells compared to solid tumor-derived cells, indicating potential for development into effective cancer therapies. This research underscores the importance of thiazolidine compounds in the search for new anticancer agents de Melo Rêgo et al., 2017.
Antimicrobial Applications
Thiazolidine derivatives also exhibit significant antimicrobial properties. Research by Aneja et al. (2011) on new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents has demonstrated the potential of thiazolidine-based compounds in combating microbial infections. The study revealed that some derivatives possess remarkable antifungal activity and effectiveness against Gram-positive bacteria, highlighting the therapeutic potential of thiazolidine derivatives in antimicrobial treatments Aneja et al., 2011.
Material Science Applications
In material science, thiazolidine derivatives have been investigated for their antioxidant properties and their application in enhancing the stability of materials. Mohammed et al. (2019) explored thiazolidinone derivatives as antioxidants for local base oil, demonstrating the potential of these compounds in improving the oxidative stability of industrial materials Mohammed et al., 2019.
Propiedades
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c23-18(21-8-2-1-3-9-21)5-4-10-22-19(24)17(28-20(22)27)12-14-6-7-15-16(11-14)26-13-25-15/h6-7,11-12H,1-5,8-10,13H2/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLHXJOFKJTHNB-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)
![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)
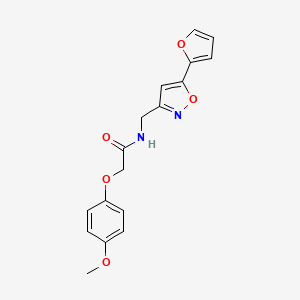
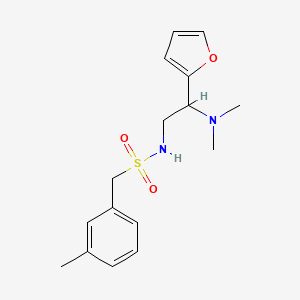
![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)
![1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2561209.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2561210.png)

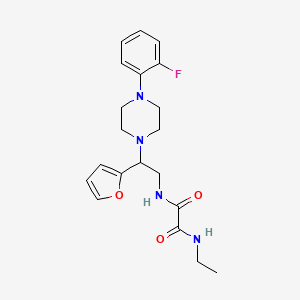
![N-(4-ethoxyphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2561214.png)

![ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2561217.png)
